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Compound of Interest

Compound Name: 2,5-Diiodo-4-methyl-1H-imidazole

Cat. No.: B115368 Get Quote

For researchers, scientists, and professionals in drug development, the unambiguous

identification of isomeric compounds is a critical step in chemical synthesis and

characterization. This guide provides a comparative overview of the spectral data for three key

isomers of iodinated methylimidazole: 2-iodo-1-methylimidazole, 4-iodo-1-methylimidazole, and

5-iodo-1-methylimidazole. Due to the limited availability of complete, publicly accessible

experimental data for all isomers, this guide summarizes the available information and provides

a framework for spectral comparison.

Isomeric Structures and a General Analytical
Workflow
The differentiation of the iodinated methylimidazole isomers relies on a systematic analytical

workflow. The following diagram illustrates the relationship between the isomers and the typical

spectroscopic techniques employed for their characterization.
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Caption: Workflow for the spectroscopic comparison of iodinated methylimidazole isomers.

Comparative Spectral Data
The following tables summarize the available quantitative spectral data for the iodinated

methylimidazole isomers. The expected molecular weight for all isomers (C4H5IN2) is 208.00

g/mol .

¹H NMR Spectral Data (δ, ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b115368?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Solvent H-2 H-4 H-5 N-CH₃
Referenc
e

2-Iodo-1-

methylimid

azole

Data not

available
-

Data not

available

Data not

available

Data not

available

4-Iodo-1-

methylimid

azole

Data not

available

Data not

available
-

Data not

available

Data not

available

5-Iodo-1-

methylimid

azole

CDCl₃ 7.57 (s) 6.95 (s) - 3.65 (s)

1-

Methylimid

azole

(Reference

)

CDCl₃ 7.48 (s)
6.95 (t,

J=1.2 Hz)

6.85 (t,

J=1.2 Hz)
3.65 (s) [1]

¹³C NMR Spectral Data (δ, ppm)
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Compoun
d

Solvent C-2 C-4 C-5 N-CH₃
Referenc
e

2-Iodo-1-

methylimid

azole

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

4-Iodo-1-

methylimid

azole

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

5-Iodo-1-

methylimid

azole

CDCl₃ 139.0 131.0 85.0 35.0

1-

Methylimid

azole

(Reference

)

CDCl₃ 137.0 129.5 121.2 33.2 [1]

IR Spectral Data (cm⁻¹)
Compound Key Vibrations Data not available

2-Iodo-1-methylimidazole
C-I stretch, C=N stretch, C-N

stretch, Aromatic C-H stretch
Data not available

4-Iodo-1-methylimidazole
C-I stretch, C=N stretch, C-N

stretch, Aromatic C-H stretch
Data not available

5-Iodo-1-methylimidazole
C-I stretch, C=N stretch, C-N

stretch, Aromatic C-H stretch
Data not available

1-Methylimidazole (Reference)

~3100 (Aromatic C-H), ~1580

(C=N), ~1500 (C=C), ~1280

(C-N)

[2]

Mass Spectrometry Data (m/z)
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Compound
Ionization
Mode

Molecular Ion
[M]⁺

Key
Fragments

Reference

2-Iodo-1-

methylimidazole
EI 208

Data not

available

4-Iodo-1-

methylimidazole
EI 208

Data not

available

5-Iodo-1-

methylimidazole
EI 208

Data not

available

1-

Methylimidazole

(Reference)

EI 82 81, 55, 54, 42 [3]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented

above. Researchers should adapt these methods based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for NMR analysis is depicted below.
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Caption: A generalized workflow for acquiring NMR spectra of imidazole derivatives.

Sample Preparation: Dissolve approximately 5-10 mg of the purified iodinated

methylimidazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Key parameters to record include chemical shifts (δ) in

parts per million (ppm), signal multiplicity (e.g., singlet, doublet), and integration values.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

Record the chemical shifts (δ) in ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Identify the

characteristic absorption bands corresponding to functional groups such as C-I, C=N, C-N,

and aromatic C-H stretches.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate

charged fragments.

Mass Analysis: Record the mass-to-charge ratio (m/z) of the molecular ion and any

significant fragment ions. This data is crucial for confirming the molecular weight and

elucidating the fragmentation pattern, which can provide structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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